Tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is a bicyclic compound characterized by its unique structural properties, which include a combination of a seven-membered ring and a five-membered ring. This compound is significant in various fields, particularly in organic chemistry and medicinal chemistry, due to its potential biological activities and applications as a building block in the synthesis of complex molecules.
The synthesis of tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate typically involves several key steps:
The molecular formula for tert-Butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate is with a molecular weight of .
Key structural features include:
The structural representation can be described using InChI and SMILES notations:
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-6-5-7-12(16)9-10(8-11)13(17)19-4/h10-12H,5-9H2,1-4H3/t10?,11-,12+
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC(C2)C(=O)OC
Tert-butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate can undergo various chemical reactions:
The products formed from these reactions depend on specific conditions and reagents used:
The mechanism of action for tert-butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets within biological systems:
Key physical and chemical properties include:
The compound's lipophilicity due to the tert-butyl group enhances its solubility in organic solvents while potentially affecting its bioavailability in biological systems.
Tert-butyl (1R,6S)-3-oxo-9-azabicyclo[4.2.1]nonane-9-carboxylate has several scientific applications:
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.: